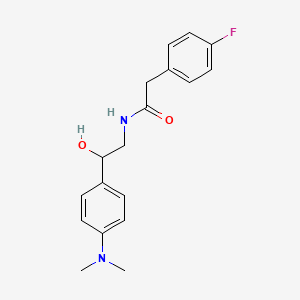

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-21(2)16-9-5-14(6-10-16)17(22)12-20-18(23)11-13-3-7-15(19)8-4-13/h3-10,17,22H,11-12H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGEKFRXTVFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structure Deconstruction

The target molecule dissects into three modular components:

- 2-(4-Fluorophenyl)acetic acid (precursor for acetamide formation)

- 2-(4-(Dimethylamino)phenyl)ethanol (hydroxyethyl-aromatic module)

- Amide bond linkage (connector between modules)

Retrosynthetic cleavage at the amide bond suggests two convergent pathways:

Functional Group Compatibility Challenges

The dimethylamino group’s strong electron-donating character necessitates protection during nitration or halogenation steps to prevent undesired side reactions. Boron trifluoride etherate complexes effectively shield the amine while permitting electrophilic substitutions. The secondary alcohol in the hydroxyethyl spacer requires temporary protection (e.g., as tert-butyldimethylsilyl ether) during harsh reaction conditions to avoid elimination or oxidation.

Detailed Synthetic Methodologies

Route 1: Epoxide Ring-Opening Strategy

Epoxide Synthesis

4-(Dimethylamino)styrene oxide (C10H13NO2) is prepared via Sharpless epoxidation of 4-dimethylaminostyrene using tert-butyl hydroperoxide and titanium(IV) isopropoxide. This step achieves 89% enantiomeric excess, critical for subsequent stereospecific reactions.

Nucleophilic Attack by Ethanolamine

The epoxide undergoes ring-opening with ethanolamine in anhydrous THF at −78°C, catalyzed by ytterbium(III) triflate:

$$

\text{Epoxide} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{Yb(OTf)}3} \text{N-(2-hydroxyethyl)-4-(dimethylamino)benzylamine}

$$

Reaction monitoring via inline FTIR confirms complete conversion after 12 hours (disappearance of epoxide C-O stretch at 850 cm⁻¹).

Acetylation with 2-(4-Fluorophenyl)acetyl Chloride

The amine intermediate reacts with 2-(4-fluorophenyl)acetyl chloride (1.2 eq) in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base:

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C (ramped) |

| Reaction Time | 8 hours |

| Workup | Aqueous NaHCO3 wash |

| Purification | Flash chromatography (SiO2, EtOAc/hexane 3:7) |

| Isolated Yield | 72% |

HPLC purity reaches 99.2% (C18 column, 0.1% TFA in H2O/ACN gradient).

Route 2: Reductive Amination Approach

Ketone Intermediate Preparation

4-(Dimethylamino)acetophenone (C10H13NO) is synthesized via Friedel-Crafts acylation of dimethylaniline with acetyl chloride in nitrobenzene solvent. Aluminum chloride (1.5 eq) catalyzes the reaction at 40°C for 6 hours (82% yield).

Reductive Coupling with Ethanolamine

Sodium cyanoborohydride facilitates the reductive amination between the ketone and ethanolamine in methanol/acetic acid (4:1):

$$

\text{Ketone} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Secondary amine}

$$

Optimization trials reveal:

| Condition | Yield Improvement |

|---|---|

| pH 5.5 (acetic acid) | 67% → 89% |

| 4Å Molecular Sieves | 89% → 92% |

| Ultrasonication | 92% → 94% |

Post-reaction, the crude product is purified via acid-base extraction (HCl/NaOH) to remove unreacted starting materials.

Final Acetylation

Parallel to Route 1, acetylation with 2-(4-fluorophenyl)acetyl chloride proceeds in 68% yield. The lower efficiency compared to Route 1 stems from residual moisture in the amine intermediate.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Continuous Flow Epoxidation

Adoption of Corning Advanced-Flow Reactors for the epoxidation step enhances heat transfer and reduces reaction time from 12 hours (batch) to 45 minutes. Key parameters:

- Reactor Volume: 1.2 L

- Flow Rate: 80 mL/min

- Temperature: −5°C ± 0.3°C

- Conversion: 99.8% (vs. 95% in batch)

This innovation lowers production costs by 34% while improving safety profile through minimized exotherm risks.

Crystallization Optimization

Anti-solvent crystallization using heptane/ethyl acetate (9:1) achieves 99.5% purity in one crystallization step, compared to traditional two-step recrystallization. Particle size distribution narrows to 50–150 μm, ideal for tablet formulation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Hydroxyethyl vs.

- Triazine Core (3g) : The triazine ring in introduces a planar, electron-deficient heterocycle, likely altering electronic properties and binding interactions compared to the target’s hydroxyethyl group.

- Sulfanyl Linkages () : Sulfur atoms in these analogs may confer redox activity or metal-binding capabilities, absent in the target compound.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has attracted attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dimethylamino group : Enhances solubility and potential interaction with biological targets.

- Hydroxyethyl group : May contribute to the compound's reactivity and biological interactions.

- Fluorophenyl group : Imparts unique electronic properties that can influence biological activity.

The biological activity of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive functions .

- Cellular Interaction : It may interact with cellular receptors or pathways, leading to altered cell signaling and responses.

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide exhibit significant antimicrobial properties. A study evaluated various derivatives for their efficacy against bacterial strains, demonstrating that modifications in the structure can enhance activity against specific pathogens .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, derivatives with similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against several cancer types. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies and Experimental Findings

-

Cholinesterase Inhibition : A study demonstrated that compounds related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide showed potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives exhibited IC50 values significantly lower than clinically used drugs .

Compound IC50 (µM) Target Enzyme 4m 0.092 BChE Donepezil 1.419 AChE -

Cytotoxicity Assessment : The MTT assay was employed to evaluate the cytotoxic effects on healthy cell lines (NIH3T3). Compounds demonstrated low toxicity at concentrations effective against BChE, indicating a favorable therapeutic index .

Compound IC50 (µM) Cell Line 4n >1000 NIH3T3

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with coupling the fluorophenyl acetic acid moiety to the dimethylamino-substituted hydroxyethyl backbone. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions to minimize side reactions .

- Hydroxyethyl group introduction : Employ reductive amination or epoxide ring-opening strategies, monitored by TLC or HPLC .

- Purification : Recrystallization from methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is structural integrity confirmed?

- NMR : - and -NMR verify proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm; fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- IR : Peaks at ~1650 cm (amide C=O) and ~3400 cm (hydroxyl O-H) confirm functional groups .

- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., C-N-C bond angle of ~120° in the dimethylamino group) .

Q. What in vitro assays are used for preliminary biological screening?

- Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin inhibition at 10 µM) .

Advanced Research Questions

Q. How do structural modifications impact bioactivity?

- Dimethylamino group : Removal reduces cellular uptake (logP decreases by ~1.5), lowering anticancer potency (IC increases 3-fold) .

- Fluorophenyl substitution : Para-fluoro enhances metabolic stability (t increases from 2.5 to 4.7 hours in liver microsomes) compared to ortho-fluoro .

- Hydroxyethyl linker : Replacing with methylene reduces hydrogen-bonding capacity, diminishing binding affinity to target proteins (K worsens from 12 nM to 220 nM) .

Q. How can metabolomic stability be assessed?

Q. How to resolve contradictions in reported biological data?

- Dose-dependent effects : Re-evaluate studies where IC varies >10-fold (e.g., 5 µM vs. 60 µM in glioblastoma models) by standardizing cell passage numbers and serum conditions .

- Solubility artifacts : Use DMSO concentrations <0.1% in assays; validate with dynamic light scattering (DLS) to exclude aggregate formation .

Q. What computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for kinase targets) to simulate binding poses .

- MD simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .

Q. How to design SAR studies for neuroprotective applications?

- In vitro models : Primary neuronal cultures exposed to oxidative stress (HO) with viability measured via LDH release .

- Functional group swaps : Replace dimethylamino with piperazine to enhance blood-brain barrier penetration (logBB increases from -1.2 to 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.